molecular formula C11H11ClO B8128223 2-Chloro-4-ethynyl-1-isopropoxybenzene

2-Chloro-4-ethynyl-1-isopropoxybenzene

Cat. No.: B8128223
M. Wt: 194.66 g/mol
InChI Key: BRIWRTWFIKXDKZ-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-1-isopropoxybenzene is an organic compound with the molecular formula C11H11ClO. It is a derivative of benzene, featuring a chloro group, an ethynyl group, and an isopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethynyl-1-isopropoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-4-iodo-1-isopropoxybenzene.

    Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where the iodo compound reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethynyl-1-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of amines or thioethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

2-Chloro-4-ethynyl-1-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-1-isopropoxybenzene depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The chloro group is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Oxidation Reactions: The ethynyl group undergoes oxidative cleavage to form carbonyl compounds.

    Reduction Reactions: The ethynyl group is hydrogenated to form alkenes or alkanes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethynyl-1-methoxybenzene
  • 2-Chloro-4-ethynyl-1-ethoxybenzene
  • 2-Chloro-4-ethynyl-1-propoxybenzene

Uniqueness

2-Chloro-4-ethynyl-1-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-chloro-4-ethynyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h1,5-8H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIWRTWFIKXDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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